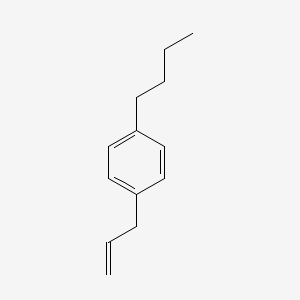
3-(4-n-Butylphenyl)-1-propene
Vue d'ensemble
Description
3-(4-n-Butylphenyl)-1-propene, also known as 3-BnP-1-P, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless liquid with a pleasant odor and low toxicity, making it an attractive choice for use in experiments. This compound is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
This application falls under the field of Material Science and Organic Electronics .
Summary of the Application
Compounds similar to “3-(4-n-Butylphenyl)-1-propene”, such as 9,9’-Di-4-n-butylphenyl-9H,9’H-3,3’-bicarbazole (BCz-nBuPh), are used as host materials in the emitting layers of solution-processed organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
These compounds are integrated into the solution-processed emitting layer of the OLED. The OLED with the BCz-nBuPh host exhibited different photoluminescence within films compared to other hosts .
Results or Outcomes
The OLED with the BCz-nBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Quantum Dot Light-Emitting Diodes (QLEDs)
Specific Scientific Field
This application is in the field of Nanotechnology and Optoelectronics .
Summary of the Application
Similar compounds, such as poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(4,4’-(N-(4-butylphenyl))], are used in the hole transport layer (HTL) of quantum dot light-emitting diodes (QLEDs) .
Methods of Application or Experimental Procedures
The compound is doped into the HTL of the QLED to increase the hole mobility, which is crucial for the performance of the device .
Results or Outcomes
The doping process increased the hole mobility from 1.08 × 10^-3 to 2.09 × 10^-3 cm^2 V^-1 s^-1, leading to a high external quantum efficiency of 22.7%, and a luminance efficiency of 35.8 lm W^-1 .
Third-Harmonic Generation
Specific Scientific Field
This application is in the field of Optics and Photonics .
Summary of the Application
Compounds similar to “3-(4-n-Butylphenyl)-1-propene”, such as E-2-Tricyanovinyl-3-n-hexyl-5-[4-{bis(4-n-butylphenyl)amino}-2-methoxystyryl]-thiophene, have been used to demonstrate applications relying on frequency tripling of 1.55 μm light .
Methods of Application or Experimental Procedures
The compound is processed into amorphous films or crystals by slow evaporation of solutions . The crystal structure determined by X-ray diffraction shows evidence of significant contributions from zwitterionic resonance forms to the ground-state structure .
Results or Outcomes
The nonlinear refractive index and third-harmonic generation properties of the compound are strongly dependent on frequency in the telecommunications range .
Electrochemical Applications
Specific Scientific Field
This application is in the field of Electrochemistry .
Summary of the Application
Anthraquinone compounds, which have a similar structure to “3-(4-n-Butylphenyl)-1-propene”, are used in electrochemical applications . They undergo redox reactions and can be used as redox mediators .
Methods of Application or Experimental Procedures
Cyclic voltammetry and differential pulse voltammetry are used to estimate the electrochemical parameters of electrooxidation and electroreduction at the platinum electrode .
Results or Outcomes
Cyclic voltammograms showed multiple redox processes and revealed quasi-reversible behavior in all the studied dyes .
Propriétés
IUPAC Name |
1-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHLLYFYYRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373832 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Butylphenyl)-1-propene | |
CAS RN |
842124-16-7 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 842124-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



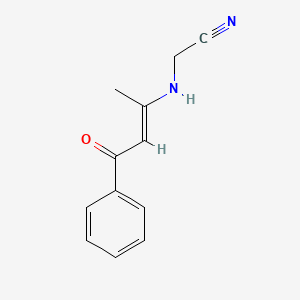
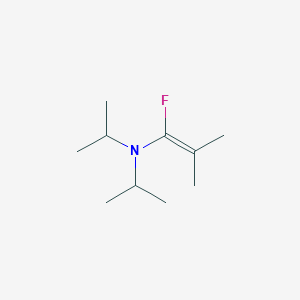
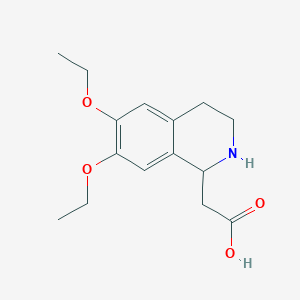
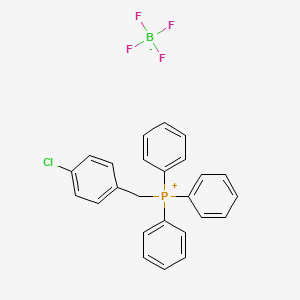
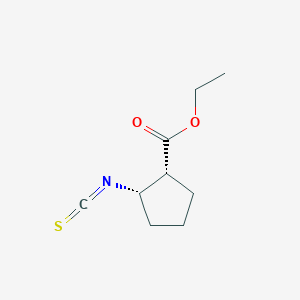
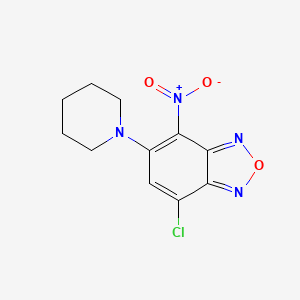
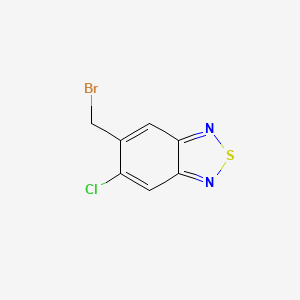
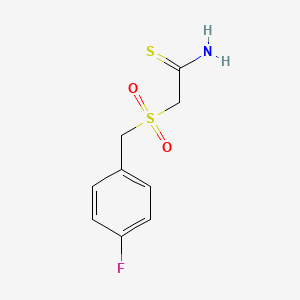

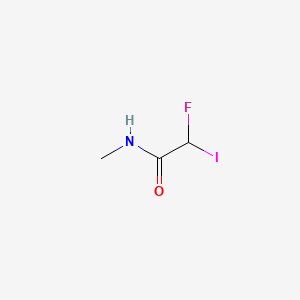
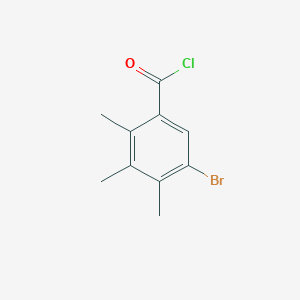
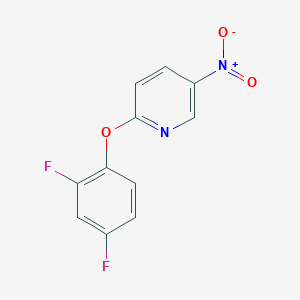
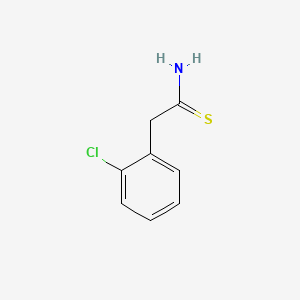
![2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile](/img/structure/B1607808.png)